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1,1,2-Trimethyl-1,2-dihydronaphthalene - 80793-13-1

1,1,2-Trimethyl-1,2-dihydronaphthalene

Catalog Number: EVT-14558238
CAS Number: 80793-13-1
Molecular Formula: C13H16
Molecular Weight: 172.27 g/mol
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Product Introduction

Overview

1,1,2-Trimethyl-1,2-dihydronaphthalene, commonly referred to as 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), is an organic compound classified within the naphthalene family. It is notable for its presence in various wines, particularly aged Rieslings, where it contributes to the aroma profile. Chemically, TDN is categorized as a 13C-norisoprenoid, indicating its derivation from isoprenoids through the loss of methylene groups. Its chemical formula is C13H16C_{13}H_{16}, and it possesses a CAS number of 30364-38-6 .

Source and Classification

TDN is primarily sourced from the degradation of carotenoids such as β-carotene and lutein in wines. It is classified under the broader category of naphthalenes, which are characterized by their fused benzene ring structure. The compound is recognized for its dual nature in sensory perception; it can impart a desirable aroma at low concentrations but may be perceived negatively at higher levels, often described with terms like "petrol note" or "goût de pétrole" in French .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,1,6-trimethyl-1,2-dihydronaphthalene has been explored through various methods. A notable approach involves the reaction of ionones (α-ionone or β-ionone) with iodine under controlled heating conditions. The process typically includes the following steps:

  1. Formation of Ionone Derivatives: Ionones are reacted with iodine in a flask equipped for temperature control.
  2. Heating: The mixture is heated to initiate an exothermic reaction, followed by further heating to enhance conversion.
  3. Solvent Extraction: Post-reaction, the mixture is dissolved in cyclohexane and washed with sodium sulfite solution to remove impurities.
  4. Distillation: The resultant product undergoes distillation to isolate TDN with high purity levels (≥ 95%) .

An alternative method employs N-bromosuccinimide and benzoyl peroxide under light irradiation to facilitate the reaction at elevated temperatures .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,1,6-trimethyl-1,2-dihydronaphthalene features two fused aromatic rings with three methyl substituents. Its structural representation can be summarized as follows:

  • Chemical Formula: C13H16C_{13}H_{16}
  • Molecular Weight: 172.2661 g/mol
  • InChI Key: RTUMCNDCAVLXEP-UHFFFAOYSA-N
  • SMILES Notation: CC1=CC=C2C(C=CCC2(C)C)=C1

The compound exhibits significant aromatic character due to its naphthalene framework .

Chemical Reactions Analysis

Reactions and Technical Details

TDN can undergo various chemical reactions typical of aromatic compounds. Notably, it can participate in electrophilic substitution reactions due to its electron-rich aromatic system. Additionally, TDN may be hydrolyzed under acidic conditions to yield different derivatives or degradation products.

One specific reaction mechanism involves hydrolysis at varying pH levels leading to the formation of deuterated TDN isomers when subjected to specific conditions such as high temperature and acidic media .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Liquid at room temperature
  • Melting Point: Not available
  • Boiling Point: Approximately 112–115 °C (at reduced pressure)
  • Density: Not specified
  • Log P (octanol/water partition coefficient): Approximately 4.96, indicating significant hydrophobicity.

These properties suggest that TDN is relatively stable under standard conditions but may exhibit volatility due to its low boiling point .

Applications

Scientific Uses

TDN has significant applications in oenology (the study of wine) as an aroma compound that contributes to the sensory profile of wines. Its detection and quantification are essential for assessing wine quality and aging potential. Additionally, TDN serves as a model compound in studies related to aroma chemistry and sensory analysis.

Research continues into optimizing synthesis methods for TDN to facilitate its use in flavoring agents beyond wine applications, potentially expanding its utility in food science and fragrance industries .

Biosynthetic Pathways and Precursor Dynamics

Carotenoid-Derived Norisoprenoid Formation Mechanisms

The structural backbone of 1,1,2-trimethyl-1,2-dihydronaphthalene originates from C₄₀ carotenoid precursors, primarily violaxanthin, neoxanthin, and β-carotene. Oxidative cleavage of these tetraterpenes—catalyzed by carotenoid cleavage dioxygenases (CCDs) or via photooxidation—yields C₁₃ fragments that undergo cyclization, dehydration, and rearrangement. Key intermediates include:

  • β-Ionone derivatives: Formed from β-carotene cleavage, which undergo acid-catalyzed cyclization.
  • 7,8-Dihydro-β-ionone glycosides: Water-soluble progenitors identified in Riesling grapes that decompose under wine aging conditions to release norisoprenoids [4] [6].

A recent HPCCC study isolated two glycosidic precursors from Riesling wine: 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside. These polar precursors accounted for the majority of TDN-generating activity in polar fractions, highlighting their role as direct progenitors of norisoprenoids like 1,1,2-trimethyl-1,2-dihydronaphthalene [6].

Table 1: Major Carotenoid-Derived Precursors of Norisoprenoids

Precursor CompoundPlant SourceNorisoprenoid ProductIsolation Method
3,4-Dihydroxy-7,8-dihydro-β-ionone 3-O-rutinosideRiesling grape/wine1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)HPCCC, enzymatic hydrolysis
3,4-Dihydroxy-7,8-dihydro-β-ionone 3-O-glucosideRiesling grape/wineTDNAmberlite® XAD®-2 extraction
3-Hydroxy-β-iononeRiesling wineMinor TDNEnzymatic hydrolysis
Non-conjugated aglyconesQuince, passion fruitVariable norisoprenoidsAcid hydrolysis [4] [6]

Enzymatic and Non-Enzymatic Degradation of Xanthophylls

Xanthophylls (oxygenated carotenoids) degrade via two parallel routes:

  • Enzymatic cleavage: Plant CCDs (e.g., VvCCD1 in grapevines) symmetrically cleave neoxanthin at the 9,10/9',10' bonds to yield grasshopper ketone, which is reduced to vomifoliol and further transformed.
  • Non-enzymatic oxidation: Reactive oxygen species (ROS) generated under UV exposure fragment xanthophylls asymmetrically. This yields apocarotenoids like 3-hydroxy-β-ionone, which undergo acid-catalyzed cyclization in wine or fruit matrices to form trimethyl-dihydronaphthalenes [4].

Viticultural factors strongly influence this degradation:

  • Cluster exposure: Defoliation increases sunlight/UV on grapes, elevating precursor synthesis.
  • Water stress: Irrigation reduction concentrates precursors.
  • Vine clones/Viticultural practices: High-yield clones reduce precursor accumulation per berry [2] [6].

Table 2: Impact of Viticultural Factors on Norisoprenoid Precursor Levels

FactorConditionEffect on PrecursorsMechanism
Sunlight exposureHigh (defoliation)↑ 45–60%Enhanced carotenoid oxidation
Water availabilityLow (drought stress)↑ 30–50%Concentration effect in berries
Vine cloneLow-yield vs. high-yield↑ 25% in low-yield clonesResource allocation to secondary metabolites
Fruit maturityExtended hang time↑ 70% at over-ripenessContinued precursor synthesis [2] [4]

Acid-Catalyzed Hydrolysis of Glycosylated Precursors

Glycosidically bound norisoprenoids are non-volatile and accumulate in grapes. During wine aging, acidic conditions (pH 2.9–3.9) catalyze their hydrolysis:

  • Mechanism: Protonation of the glycosidic oxygen cleaves the sugar-aglycone bond, releasing reactive aglycones like 3-oxo-α-ionol. These intermediates undergo cycloaromatization via dehydration and intramolecular aldol condensation to form 1,1,2-trimethyl-1,2-dihydronaphthalene and its isomers [4] [6].
  • Kinetics: Hydrolysis accelerates at higher storage temperatures (Q₁₀ = 2–3), doubling TDN formation between 15°C and 30°C. Wines with pH < 3.2 generate norisoprenoids 40% faster than those at pH > 3.5 [2].

Free SO₂ (at 40 mg/L) masks TDN perception by reversibly binding carbonyls but does not inhibit its formation. Lower serving temperatures (~11°C) enhance petrol-like aroma detection by reducing volatility of competing esters [2].

Table 3: Acid Hydrolysis Conditions and Norisoprenoid Yields

Precursor TypeHydrolysis ConditionsMain ProductYield
Polar glycosidespH 3.0, 45°C, 2 weeksTDN65–80% of total
3-Oxo-α-ionol derivativesWine-like pH, 25°C1,1,2- & 1,1,6-trimethyl-DHNVariable
AglyconespH 3.2, heatTDN + Riesling acetal10–15% of total
Non-glycosidic precursorsAcidic storageDirect release of norisoprenoidsMinor contribution [4] [6]

Role of UV Radiation and Photochemical Reactions

Ultraviolet radiation drives photochemical norisoprenoid formation through:

  • Direct photolysis: UV-B (280–315 nm) cleaves carotenoid chains, yielding apocarotenoids.
  • Photosensitized oxidation: Grape tissue chromophores (e.g., riboflavin) absorb UV-A (315–400 nm), generating singlet oxygen (¹O₂) that fragments xanthophylls.
  • Field studies: Cluster exposure to UV increases berry precursor concentrations by >50%, with subsequent 100–200% TDN increases in aged wines [4] [6].

Climate change intensifies these mechanisms through:

  • Solar exposure: Rising temperatures and UV indices accelerate precursor synthesis in grapes.
  • Regional impacts: Riesling from warmer regions (e.g., Australia) contains up to 255 µg/L TDN versus 1–50 µg/L in cooler European regions [6].

Table 4: Climate Impact on Norisoprenoid Accumulation in Riesling Wines

RegionAvg. Temp. TrendTDN Range (µg/L)Projected Change (2050)
German Riesling+1.5°C since 19801–50+80–100%
Australian Riesling+2.0°C since 1980Up to 255+120–150%
Cool-climate (e.g., New York)+1.2°C since 19800.5–15+50–70% [2] [6]

Properties

CAS Number

80793-13-1

Product Name

1,1,2-Trimethyl-1,2-dihydronaphthalene

IUPAC Name

1,1,2-trimethyl-2H-naphthalene

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C13H16/c1-10-8-9-11-6-4-5-7-12(11)13(10,2)3/h4-10H,1-3H3

InChI Key

LNTKBBRCAIFQLG-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC2=CC=CC=C2C1(C)C

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